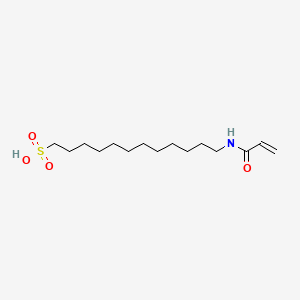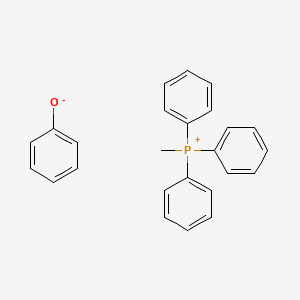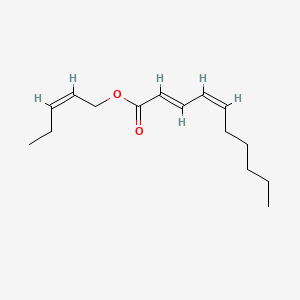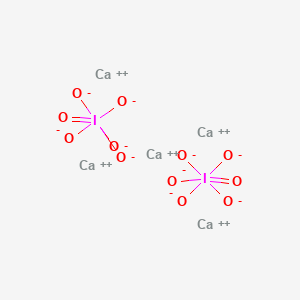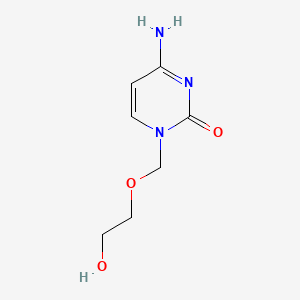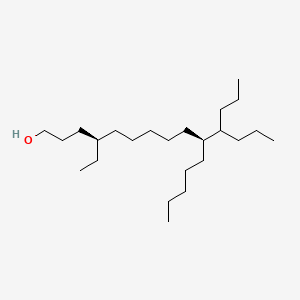
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol is a complex organic compound characterized by its unique stereochemistry and long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a corresponding ketone or aldehyde precursor. The reaction conditions often include the use of chiral catalysts or reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various stereoisomers.
Scientific Research Applications
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor to bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the unique stereochemistry of the compound. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol can be compared to other long-chain alcohols and chiral molecules.
- Similar compounds include (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-2-ol and (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-3-ol.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the length of its carbon chain
Properties
Molecular Formula |
C24H50O |
|---|---|
Molecular Weight |
354.7 g/mol |
IUPAC Name |
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol |
InChI |
InChI=1S/C24H50O/c1-5-9-11-19-24(23(15-6-2)16-7-3)20-13-10-12-17-22(8-4)18-14-21-25/h22-25H,5-21H2,1-4H3/t22-,24+/m1/s1 |
InChI Key |
HFBXGXCNZXMVOT-VWNXMTODSA-N |
Isomeric SMILES |
CCCCC[C@@H](CCCCC[C@@H](CC)CCCO)C(CCC)CCC |
Canonical SMILES |
CCCCCC(CCCCCC(CC)CCCO)C(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


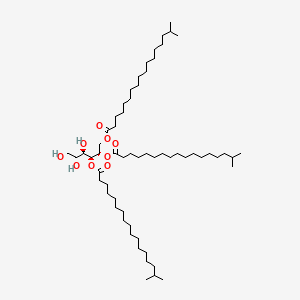

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
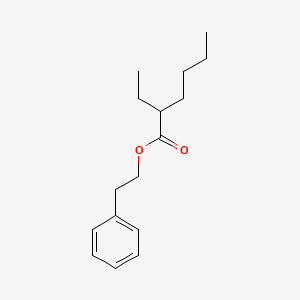

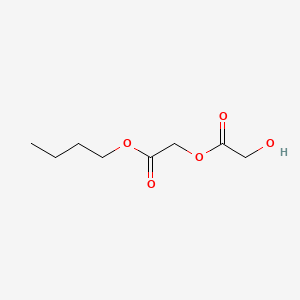
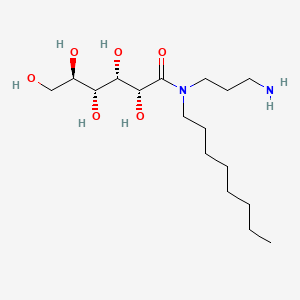
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
